molecular formula C17H16N2S B14532416 6-Ethyl-2,5-diphenyl-6H-1,3,4-thiadiazine CAS No. 62625-71-2

6-Ethyl-2,5-diphenyl-6H-1,3,4-thiadiazine

Cat. No.: B14532416
CAS No.: 62625-71-2
M. Wt: 280.4 g/mol
InChI Key: CZPKKSBXGANAKM-UHFFFAOYSA-N
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Description

6-Ethyl-2,5-diphenyl-6H-1,3,4-thiadiazine is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is part of the thiadiazine family, which is known for its diverse biological and pharmacological activities. Thiadiazines are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2,5-diphenyl-6H-1,3,4-thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2,5-diphenyl-6H-1,3,4-thiadiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

6-Ethyl-2,5-diphenyl-6H-1,3,4-thiadiazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Ethyl-2,5-diphenyl-6H-1,3,4-thiadiazine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the type of activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-2,5-diphenyl-6H-1,3,4-thiadiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiadiazines, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

CAS No.

62625-71-2

Molecular Formula

C17H16N2S

Molecular Weight

280.4 g/mol

IUPAC Name

6-ethyl-2,5-diphenyl-6H-1,3,4-thiadiazine

InChI

InChI=1S/C17H16N2S/c1-2-15-16(13-9-5-3-6-10-13)18-19-17(20-15)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3

InChI Key

CZPKKSBXGANAKM-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=NN=C(S1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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